molecular formula C10H8F4O2 B2689645 (4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester CAS No. 625112-66-5

(4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester

Cat. No.: B2689645
CAS No.: 625112-66-5
M. Wt: 236.166
InChI Key: UYJGRSBZNBYCCV-UHFFFAOYSA-N
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Description

(4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester is an organic compound with the molecular formula C10H8F4O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluoro group at the 4-position and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of (4-Fluoro-3-trifluoromethylphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts such as solid acid catalysts can reduce the environmental impact and improve the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: (4-Fluoro-3-trifluoromethylphenyl)acetic acid.

    Reduction: (4-Fluoro-3-trifluoromethylphenyl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester exerts its effects depends on the specific application. In enzymatic reactions, it may act as a substrate for esterases, leading to the formation of the corresponding acid and alcohol. The fluoro and trifluoromethyl groups can influence the compound’s reactivity and interaction with biological targets, potentially affecting its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluoro-3-trifluoromethylphenyl)acetic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    (4-Fluoro-3-trifluoromethylphenyl)acetic acid: The free acid form of the compound.

    (4-Fluoro-3-trifluoromethylphenyl)methanol: The alcohol derivative.

Uniqueness

(4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

methyl 2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-16-9(15)5-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJGRSBZNBYCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (4-fluoro-3-trifluoromethyl-phenyl)-acetic acid (4.90 g, 22.06 mmol) in methanol (40 mL) was treated with concentrated sulfuric acid (7 drops). The reaction mixture was heated under reflux for 2 h. The reaction was then concentrated in vacuo. The residue was dissolved in ethyl acetate (100 mL) and washed with a saturated aqueous sodium bicarbonate solution (1×50 mL) and a saturated aqueous sodium chloride solution (1×50 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo to give (4-fluoro-3-trifluoromethyl-phenyl)-acetic acid methyl ester (5.02 g, 96%) as a colorless oil.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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